molecular formula C12H11ClN2O B8344987 2-Chloro-4-((6-methylpyridin-3-yl)methoxy)pyridine

2-Chloro-4-((6-methylpyridin-3-yl)methoxy)pyridine

Cat. No.: B8344987
M. Wt: 234.68 g/mol
InChI Key: AAOHTCPCHDMAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-((6-methylpyridin-3-yl)methoxy)pyridine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-4-[(6-methylpyridin-3-yl)methoxy]pyridine

InChI

InChI=1S/C12H11ClN2O/c1-9-2-3-10(7-15-9)8-16-11-4-5-14-12(13)6-11/h2-7H,8H2,1H3

InChI Key

AAOHTCPCHDMAED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)COC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(6-Methylpyridin-3-yl)methanol (3.25 g, 26.4 mmol), 2-chloro-4-iodopyridine (5.7 g, 24 mmol), cesium carbonate (10.1 g, 31.2 mmol), CuI (0.90 g, 4.8 mmol) and 1,10-phenanthroline (0.86 g, 4.8 mmol) were stirred in toluene (15 mL) and degassed with a nitrogen stream for 10 minutes. The mixture was heated to 105° C. for 16 h, allowed cool and filtered through a silica plug eluting with ethyl acetate. The filtrate was concentrated, and the residue was purified by column chromatography (80 g ISCO column column eluting with ethyl acetate/hexanes; gradient 100% hexanes to 100% ethyl acetate) to provide the title compound (4.2 g, 75%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 8.54 (d, J=2.0 Hz, 1H), 8.21 (d, J=5.7 Hz, 1H), 7.65-7.62 (dd, J=7.9, 2.2 Hz, 1H), 7.21 (d, J=7.9 Hz, 1H), 6.91 (d, J=2.2 Hz, 1H), 6.83-6.80 (dd, J=5.8, 2.2 Hz, 1H), 5.08 (s, 2H), 2.59 (s, 3H).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.9 g
Type
catalyst
Reaction Step One
Yield
75%

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